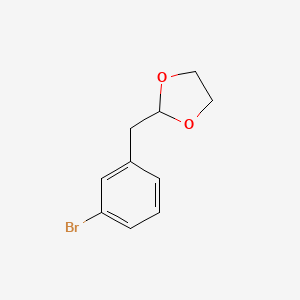

2-(3-Bromobenzyl)-1,3-dioxolane

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(3-Bromobenzyl)-1,3-dioxolane is an organic compound that features a dioxolane ring substituted with a 3-bromobenzyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Bromobenzyl)-1,3-dioxolane typically involves the reaction of 3-bromobenzyl bromide with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a cyclic acetal, resulting in the dioxolane ring structure.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and control over the reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-Bromobenzyl)-1,3-dioxolane can undergo various chemical reactions, including:

Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Oxidation: The benzyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products

Nucleophilic substitution: Substituted dioxolanes with various functional groups.

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: 2-(3-Benzyl)-1,3-dioxolane.

Wissenschaftliche Forschungsanwendungen

2-(3-Bromobenzyl)-1,3-dioxolane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

Material Science: Utilized in the preparation of polymers and other advanced materials.

Wirkmechanismus

The mechanism of action of 2-(3-Bromobenzyl)-1,3-dioxolane involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new carbon-nucleophile bonds. The dioxolane ring provides stability and rigidity to the molecule, influencing its reactivity and interaction with other chemical species.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-(4-Bromobenzyl)-1,3-dioxolane

- 2-(2-Bromobenzyl)-1,3-dioxolane

- 2-(3-Chlorobenzyl)-1,3-dioxolane

Uniqueness

2-(3-Bromobenzyl)-1,3-dioxolane is unique due to the position of the bromine atom on the benzyl group, which can influence its reactivity and the types of reactions it undergoes. Compared to its analogs, it may exhibit different steric and electronic properties, making it suitable for specific synthetic applications.

Biologische Aktivität

2-(3-Bromobenzyl)-1,3-dioxolane is a synthetic compound that belongs to the class of 1,3-dioxolanes, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C10H10BrO2

- CAS Number : 842123-87-9

The presence of the bromine atom in the benzyl group is significant as it can participate in nucleophilic substitution reactions, enhancing the compound's reactivity and potential biological interactions.

Synthesis

This compound can be synthesized through various methods involving the reaction of bromobenzyl derivatives with dioxolane precursors. The synthetic route typically involves nucleophilic substitution processes that facilitate the introduction of the dioxolane moiety. Specific reaction conditions and yields can vary based on the reagents used.

Antimicrobial Properties

Recent studies have demonstrated that compounds containing the 1,3-dioxolane structure exhibit significant antimicrobial activities. In particular, derivatives similar to this compound have shown effectiveness against various bacterial strains:

- Antibacterial Activity : Compounds related to this compound were tested against Staphylococcus aureus, Staphylococcus epidermidis, Enterococcus faecalis, and Pseudomonas aeruginosa. Results indicated substantial antibacterial activity with minimum inhibitory concentration (MIC) values ranging from 625 µg/mL to 1250 µg/mL for certain derivatives .

- Antifungal Activity : The compound also demonstrated antifungal properties against Candida albicans, with some derivatives achieving excellent antifungal activity .

The biological activity of this compound is believed to stem from its ability to interact with cellular targets such as enzymes and receptors. The bromine atom enhances its electrophilic character, allowing it to form bonds with nucleophilic sites in microbial cells. This interaction disrupts vital cellular processes, leading to cell death or inhibition of growth.

Case Studies

A series of experiments have been conducted to evaluate the biological efficacy of various 1,3-dioxolanes:

- Study on Antibacterial Activity : A study synthesized several dioxolane derivatives and assessed their antibacterial properties. The results showed that most compounds exhibited significant activity against gram-positive bacteria while showing varied effectiveness against gram-negative strains .

- Antifungal Screening : Another investigation focused on antifungal activity revealed that most synthesized dioxolanes had effective inhibitory concentrations against C. albicans, suggesting potential application in antifungal therapies .

Data Table: Biological Activity Summary

| Compound Name | MIC (µg/mL) | Target Organism | Activity Type |

|---|---|---|---|

| This compound | 625 - 1250 | Staphylococcus aureus | Antibacterial |

| This compound | - | Candida albicans | Antifungal |

Eigenschaften

IUPAC Name |

2-[(3-bromophenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c11-9-3-1-2-8(6-9)7-10-12-4-5-13-10/h1-3,6,10H,4-5,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGZEZMTTSJESB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90373654 |

Source

|

| Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842123-87-9 |

Source

|

| Record name | 2-[(3-bromophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90373654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.